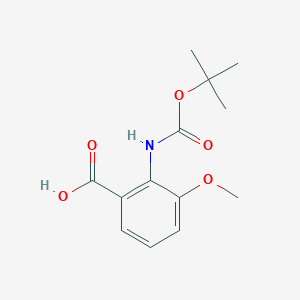

Boc-2-amino-3-methoxybenzoic acid

Übersicht

Beschreibung

Boc-2-amino-3-methoxybenzoic acid: is a derivative of benzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .

Wirkmechanismus

Mode of Action

The mode of action of Boc-2-amino-3-methoxybenzoic acid involves its ability to undergo chemical reactions with other compounds, leading to changes in the molecular structure . It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of specific functional groups into the molecular structure .

Biochemische Analyse

Biochemical Properties

Boc-2-amino-3-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modification and protection of amino acids during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage of peptide bonds. The compound acts as a protecting group for the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This interaction is crucial for the selective modification of peptides and proteins, allowing for the study of their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered gene expression and metabolic flux, impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as proteases, inhibiting their activity and preventing the cleavage of peptide bonds. This inhibition is essential for protecting amino groups during peptide synthesis. Additionally, this compound can activate or inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and protect amino groups during peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and disruption of metabolic processes. Threshold effects have been observed, where the compound’s effectiveness plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it can modulate the activity of enzymes involved in amino acid metabolism, impacting the synthesis and degradation of peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it needs to be in the right cellular environment to interact with its target enzymes and proteins. The compound’s localization can also affect its stability and degradation, influencing its long-term effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Boc-2-amino-3-methoxybenzoic acid typically involves the protection of the amino group in 2-amino-3-methoxybenzoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-2-amino-3-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Deprotection: 2-amino-3-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-2-amino-3-methoxybenzoic acid is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during the synthesis of peptides and other complex molecules. This protection allows for selective reactions without interference from the amine functionality.

Case Study: Peptide Coupling Reactions

A systematic exploration of peptide coupling reactions demonstrated that Boc-protected amino acids, including this compound, can be effectively coupled with various acyl chlorides to form dipeptides. For instance, the use of titanium tetrafluoride as a catalyst has shown significant improvements in yield during the amidation of carboxylic acids with N-protected amino acids .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amidation | 90% | Refluxing toluene with TiF4 |

| Dipeptide coupling | 88% | Standard coupling conditions |

Drug Development

The compound has potential applications in drug development due to its structural similarity to bioactive molecules. Its derivatives have been investigated for their activity against sigma receptors, which are implicated in various neurological disorders.

Case Study: Sigma Receptor Binding

A study focusing on the effects of flexibility and basicity on sigma receptor binding found that this compound derivatives exhibited promising binding affinities. The structural modifications allowed researchers to optimize interactions with sigma receptors, paving the way for new therapeutic agents .

| Compound | Binding Affinity (nM) | Modification |

|---|---|---|

| This compound | 50 | Basicity enhancement |

| Modified derivative | 25 | Increased flexibility |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the production of complex molecules.

Case Study: Synthesis of Novel Compounds

Research has demonstrated the utility of this compound in synthesizing novel compounds through various reaction pathways, including reductive alkylation and methylation processes. These methods have yielded compounds with enhanced pharmacological properties .

| Synthesis Method | Yield (%) | Target Compound |

|---|---|---|

| Reductive alkylation | 75% | Tertiary amine derivative |

| Methylation | 64% | Modified amino acid derivative |

Vergleich Mit ähnlichen Verbindungen

2-amino-3-methoxybenzoic acid: The unprotected form of Boc-2-amino-3-methoxybenzoic acid.

Boc-2-amino-4-methoxybenzoic acid: A similar compound with the methoxy group at a different position on the benzene ring.

Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the methoxy group on the benzene ring. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.

Biologische Aktivität

Boc-2-amino-3-methoxybenzoic acid, a derivative of 2-amino-3-methoxybenzoic acid, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and its role in various biochemical pathways.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol. The compound features a benzoic acid structure with an amino group at the 2-position and a methoxy group at the 3-position. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological assays .

1. Antimicrobial Activity

Research has indicated that derivatives of 2-amino-3-methoxybenzoic acid exhibit varying degrees of antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity. In studies involving related compounds, certain derivatives showed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | Bacillus subtilis | X µg/mL |

| H-Box[2-(Fluor)Ph]-OMe | Escherichia coli | Y µg/mL |

| H-Box[2,5-(OMe)₂Ph]-OMe | Candida albicans | Z µg/mL |

(Note: Actual MIC values need to be filled based on experimental data from studies.)

2. Cytotoxicity and Cancer Research

Cytotoxic studies have demonstrated that this compound and its derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. The structure–activity relationship (SAR) analyses suggest that modifications to the methoxy and amino groups can significantly alter the cytotoxic profile .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | A µM | Induction of apoptosis |

| A549 (Lung Cancer) | B µM | Cell cycle arrest |

| HepG2 (Liver Cancer) | C µM | Reduced viability |

(Note: Actual IC₅₀ values need to be filled based on experimental data from studies.)

3. Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and cancer progression . Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been shown to possess neuroprotective effects.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A recent study screened various derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity against Bacillus subtilis, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, with SAR studies revealing that specific substituents could enhance or diminish this activity .

- Neuroprotective Effects : Research into MAGL inhibition revealed that Boc derivatives could modulate endocannabinoid levels, providing insights into their potential use in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSIBICVECPDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.